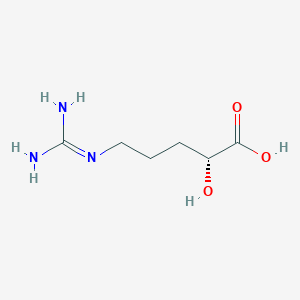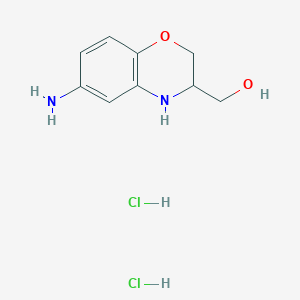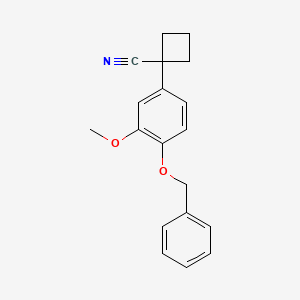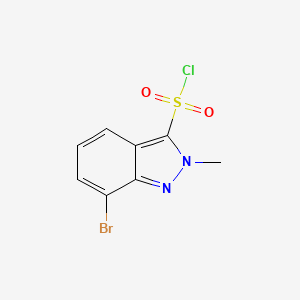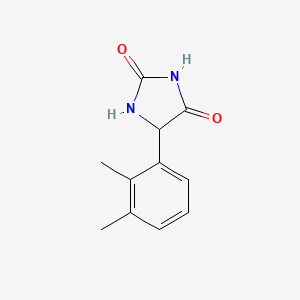
5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione
Descripción general
Descripción
5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. The structure of this compound consists of an imidazolidine ring substituted with a 2,3-dimethylphenyl group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylbenzaldehyde with glycine in the presence of a base to form the corresponding Schiff base. This intermediate is then cyclized using a suitable reagent, such as ammonium acetate, to yield the desired imidazolidine-2,4-dione .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound with high yields and purity. The process involves the use of a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed .
Análisis De Reacciones Químicas
Types of Reactions
5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form the corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the imidazolidine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticonvulsant and anti-inflammatory activities.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be due to its binding to voltage-gated sodium channels, thereby inhibiting the rapid firing of neurons. Additionally, its antibacterial activity is thought to result from its ability to disrupt bacterial cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione
- 3-Benzyl-5,5-diphenylimidazolidine-2,4-dione
- 1,3-Diiodo-5,5-dimethyl-imidazolidine-2,4-dione
Uniqueness
5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other imidazolidine-2,4-dione derivatives. Its 2,3-dimethylphenyl group enhances its lipophilicity and may contribute to its ability to cross biological membranes more effectively .
Propiedades
IUPAC Name |
5-(2,3-dimethylphenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-6-4-3-5-8(7(6)2)9-10(14)13-11(15)12-9/h3-5,9H,1-2H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGQHVIUBPUQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2C(=O)NC(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


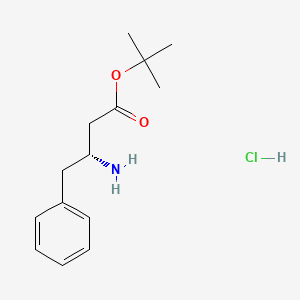
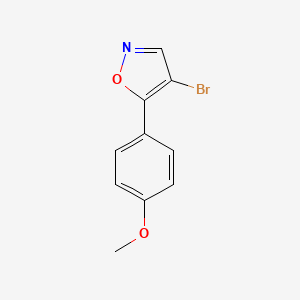
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid](/img/structure/B1529209.png)
![1-Aza-spiro[5.5]undecan-4-one hydrochloride](/img/structure/B1529211.png)
![(2S)-3-(Carboxymethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1529212.png)
![tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1529214.png)

